N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(12-14(13)2)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGXPHQXBFAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the oxane carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 285.36 g/mol. The presence of the thiophene ring and the dimethylphenyl group enhances its pharmacological properties.
Pharmacological Applications
2.1 Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their efficacy in inhibiting cyclooxygenase (COX) enzymes, particularly COX-II, which plays a critical role in inflammatory processes and pain management. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl and thiophene moieties can enhance inhibitory potency against COX-II .
2.2 Anticancer Potential
The compound's ability to modulate biological pathways involved in cancer progression has been explored. In vitro studies have shown that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival. Inhibition of HDACs can lead to reactivation of tumor suppressor genes, providing a potential therapeutic strategy for cancer treatment .
Mechanistic Insights
3.1 Enzyme Inhibition
This compound acts by binding to specific enzyme targets, thereby inhibiting their activity. For instance, the inhibition of COX-II leads to reduced production of prostaglandins, which are mediators of inflammation and pain .
3.2 Interaction with Biological Targets
The compound's interactions with various biological targets have been characterized using molecular docking studies, which reveal potential binding sites on enzymes and receptors. These insights are crucial for understanding how structural features influence pharmacological effects .
Case Studies
Case Study 1: COX-II Inhibition
A recent study evaluated the anti-inflammatory effects of a series of thiophene-containing carboxamides, including this compound. The results showed that this compound exhibited an IC50 value significantly lower than traditional NSAIDs, indicating superior efficacy in reducing inflammation without the associated gastrointestinal side effects .
Case Study 2: Anticancer Activity
In another investigation focusing on HDAC inhibitors, this compound was tested against several cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, suggesting its potential as a novel anticancer agent .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. N-(3,4-Dimethoxyphenyl)-4-(Thiophen-2-yl)Oxane-4-Carboxamide (CAS 877651-22-4)
- Key Difference : Methoxy (-OCH₃) vs. methyl (-CH₃) substituents on the phenyl ring.
- The dimethylphenyl variant may exhibit higher lipophilicity, favoring membrane permeability .
b. Thiophene-3-Carboxamide Derivatives (Compounds 11–15 from )
- Core Structure : Thiophene-3-carboxamide vs. oxane-4-carboxamide.
- Substituents: Compound 11: 2-Chlorophenyl, 4-methoxyphenyl. Compound 13: 3,4-Dimethoxyphenyl. Compound 15: Hydrazinocarbonyl group.
- Chloro and nitro substituents (e.g., in Compounds 11–12) may confer electrophilic reactivity, while hydrazinocarbonyl groups (Compound 15) enable hydrogen bonding .
Observations :
- Higher yields (e.g., 84% for Compound 15) correlate with simpler purification steps, such as recrystallization from polar solvents.
- Melting points vary significantly with substituents: Electron-withdrawing groups (e.g., chloro in Compound 11) reduce melting points compared to hydrogen-bond-capable groups (e.g., hydrazinocarbonyl in Compound 15) .
Biological Activity
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant research findings regarding this compound.
Chemical Structure
The compound can be represented structurally as follows:
This compound features a dimethylphenyl group and a thiophene ring, which are known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Although specific methodologies for this compound are not detailed in the current literature, similar compounds have been synthesized using techniques such as:
- Condensation Reactions : Combining amines with carboxylic acids or their derivatives.
- Cyclization : Formation of cyclic structures that enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 3-hydroxy-N-(2-substituted phenyl)-4-oxothiazolidin-3-yl have shown promising antimicrobial effects against various pathogens. The biological evaluation of this compound should include:
- In vitro assays : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration that prevents visible growth.
Anti-inflammatory Activity
Compounds with similar functional groups have demonstrated anti-inflammatory properties. For example, studies on related oxamide derivatives have reported inhibition of inflammatory cytokines. Potential mechanisms include:
- COX Inhibition : Compounds may inhibit cyclooxygenase enzymes involved in inflammation.
- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines like TNF-alpha.
Antioxidant Properties
The antioxidant activity can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds with similar structures have shown significant radical scavenging activity, suggesting that this compound may also possess antioxidant capabilities.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, and what critical parameters ensure optimal yield?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving condensation of the thiophene and oxane precursors with the 3,4-dimethylphenyl substituent. Key steps include:
- Carboxamide Formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with 3,4-dimethylaniline under anhydrous conditions .
- Oxane Ring Construction : Cyclization using microwave-assisted heating or reflux in polar aprotic solvents (e.g., acetic acid or ethylene glycol) to promote ring closure .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) or recrystallization from DMF/ethanol mixtures to isolate the product .
- Yield Optimization : Strict control of stoichiometry, temperature, and reaction time (e.g., 2–6 hours under reflux) minimizes side reactions like oxidation or dimerization .
Q. Which analytical techniques are essential for characterizing this compound, and how are contradictions in spectral data resolved?
- Methodological Answer :
- NMR Spectroscopy : and NMR (400–600 MHz) confirm regiochemistry and purity. For example, distinct thiophene proton signals (δ 6.8–7.3 ppm) and oxane methylene resonances (δ 3.5–4.2 ppm) must align with predicted splitting patterns .
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., observed vs. calculated [M+H] within 2 ppm error) .
- X-ray Crystallography : SHELXL refinement resolves ambiguities in stereochemistry or bond lengths, particularly for the oxane ring conformation .
- Data Reconciliation : Conflicting signals (e.g., unexpected splitting in NMR) are addressed by repeating experiments under deuterated solvents, varying temperatures, or comparing with structurally analogous compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the thiophene or oxane moieties) influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., replacing thiophene with furan or adding electron-withdrawing groups like -CF) is tested in bioassays. For example, fluorinated analogs (e.g., 2g in ) showed 8-fold higher anti-cancer activity (IC = 2.63 µM vs. 19.72 µM in MCF-7 cells) due to enhanced lipophilicity and target binding .
- In Vitro Screening : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) identify lead candidates. IC values are validated via MTT assays with triplicate measurements .
Q. What computational strategies predict metabolic stability and aldehyde oxidase (AO) susceptibility for this compound?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with AO active sites. Parameters include grid boxes (20 Å) centered on catalytic residues and Lamarckian genetic algorithms .
- Metabolic Pathway Prediction : Tools like MetaSite simulate phase I/II metabolism, prioritizing sites of oxidation (e.g., oxane methyl groups) or glucuronidation .
- Validation : Compare computational predictions with in vitro microsomal stability data (e.g., human liver microsomes + NADPH, 37°C, 1 hour) .
Q. How should researchers address discrepancies between experimental and computational data (e.g., unexpected metabolic products)?
- Methodological Answer :
- Hypothesis Testing : If simulations fail to predict observed metabolites (e.g., sulfoxide formation), re-evaluate force field parameters or consider rare enzymatic isoforms .
- Isotopic Labeling : Use -labeled HO or -containing analogs to trace unexpected oxidation/sulfonation pathways .
- Crystallographic Validation : Resolve metabolite structures via X-ray diffraction to confirm regiochemistry .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer :
- Detailed Documentation : Report exact molar ratios (e.g., 1:1.2 for amine:acid chloride), solvent grades (HPLC vs. technical), and equipment (e.g., microwave power settings) .
- Reference Standards : Compare NMR shifts with published spectra of structurally validated analogs (e.g., ’s thiophene-carboxamide derivatives) .
- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) or NMR assignments in public repositories (e.g., NMReDATA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
